Fmoc-L-Lys(Cbz)OH
CAS No.:
Cat. No.: VC17940244
Molecular Formula: C29H30N2O6
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H30N2O6 |
|---|---|
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
| Standard InChI | InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33) |
| Standard InChI Key | KRULQRVJXQQPQH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Protective Group Dynamics
Molecular Architecture
Fmoc-L-Lys(Cbz)OH, systematically named 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid, adopts a branched structure with orthogonal protective groups. The Fmoc moiety (C15H11O2) shields the alpha-amino group, while the Cbz group (C8H7O2) protects the epsilon-amino side chain of lysine . This dual protection prevents unintended side reactions during peptide elongation, a feature critical for synthesizing lysine-rich sequences.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C29H30N2O6 |
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Protective Groups | Fmoc (alpha), Cbz (epsilon) |
The tert-butoxycarbonyl (Boc) group, used in analogs like Fmoc-Lys(Boc)-OH, offers an alternative to Cbz but requires stronger acidic conditions (e.g., trifluoroacetic acid) for deprotection . In contrast, the Cbz group in Fmoc-L-Lys(Cbz)OH is cleaved via catalytic hydrogenation, making it compatible with acid-labile Fmoc removal using piperidine .
Solubility and Stability
Fmoc-L-Lys(Cbz)OH exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with recommended concentrations up to 90 mg/mL . Storage at -20°C under anhydrous conditions preserves its integrity, as moisture accelerates hydrolysis of the carbamate linkages .
Synthetic Applications in Peptide Chemistry
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-L-Lys(Cbz)OH enables the sequential assembly of peptides by leveraging its orthogonal protection strategy:
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Fmoc Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the alpha-amino group for coupling to the next amino acid .
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Cbz Retention: The epsilon-amino Cbz group remains intact during Fmoc cleavage, preventing branching or cross-linking .
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Final Deprotection: After peptide assembly, hydrogenolysis (H2/Pd-C) or hydrofluoric acid (HF) treatment removes the Cbz group, yielding free lysine side chains .
This approach has been instrumental in synthesizing antimicrobial peptides and tumor-targeting agents, where lysine residues mediate cell penetration or conjugation to imaging probes .
Comparison with Boc-Protected Analogs
Fmoc-Lys(Boc)-OH (CAS 71989-26-9), a structural analog, substitutes Cbz with the acid-labile Boc group. While Boc permits milder deprotection conditions (e.g., TFA), it limits compatibility with acid-sensitive functionalities in complex peptides . The Cbz group in Fmoc-L-Lys(Cbz)OH offers broader utility in base-driven syntheses but requires hydrogenation, which may reduce disulfide bonds or modify aromatic residues .
Table 2: Protective Group Comparison
| Group | Cleavage Method | Compatibility Issues |
|---|---|---|
| Fmoc | Piperidine (base) | None in standard SPPS |
| Cbz | H2/Pd-C or HF | Incompatible with thiols |
| Boc | Trifluoroacetic acid | Degrades acid-labile motifs |
Biomedical Research Applications
Cancer Theranostics
Peptides synthesized using Fmoc-L-Lys(Cbz)OH serve dual diagnostic and therapeutic roles. For example, RGD peptides functionalized with lysine side chains deliver radionuclides (e.g., 68Ga) to tumor sites while carrying cytotoxic payloads . The Cbz group’s stability during Fmoc deprotection ensures precise positioning of targeting moieties and drug conjugates.
Enzyme Inhibition Studies
Fmoc-amino acids, including Fmoc-L-Lys(Cbz)OH, exhibit selective inhibition of butyrylcholinesterase (BChE), a target in Alzheimer’s disease. The Fmoc moiety enhances binding affinity (Ki ≈ 10–50 µM) by interacting with BChE’s peripheral anionic site, while the lysine side chain modulates specificity . Modifying the epsilon-protective group (e.g., replacing Cbz with Boc) alters inhibitory potency, suggesting structure-activity relationships warrant further exploration .
Challenges and Future Directions
Synthetic Limitations
Despite its utility, Fmoc-L-Lys(Cbz)OH poses challenges:
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Hydrogenation Sensitivity: Catalytic hydrogenation for Cbz removal degrades peptides containing methionine or tryptophan .
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Solubility Constraints: High molecular weight (502.6 g/mol) limits solubility in aqueous buffers, complicating bioconjugation .
Emerging Modifications
Recent efforts focus on replacing Cbz with photolabile groups (e.g., nitroveratryloxycarbonyl) for light-controlled deprotection, enabling spatiotemporal regulation of peptide assembly . Additionally, incorporating non-natural amino acids via Fmoc-L-Lys(Cbz)OH derivatives may expand the peptide druggable space.
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